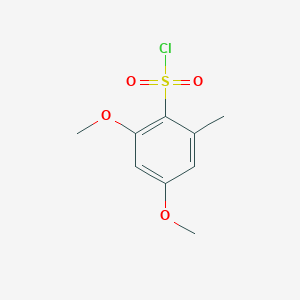![molecular formula C22H17NO3 B2360178 6-(2-エトキシフェニル)ベンゾ[d][2]ベンザゼピン-5,7-ジオン CAS No. 124214-26-2](/img/structure/B2360178.png)
6-(2-エトキシフェニル)ベンゾ[d][2]ベンザゼピン-5,7-ジオン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(2-Ethoxyphenyl)benzodbenzazepine-5,7-dione is a heterocyclic compound that belongs to the class of benzazepines. This compound has been found to exhibit a range of biological activities, including antitumor, anti-inflammatory, and anticonvulsant properties.
科学的研究の応用
6-(2-Ethoxyphenyl)benzodbenzazepine-5,7-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its antitumor, anti-inflammatory, and anticonvulsant properties, making it a candidate for drug development.
Industry: Utilized in the development of new materials with specific electronic and optical properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Ethoxyphenyl)benzodbenzazepine-5,7-dione typically involves the condensation of 2-ethoxybenzaldehyde with appropriate amines under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as acetic acid, and requires heating to facilitate the formation of the benzazepine ring structure.
Industrial Production Methods
In industrial settings, the production of 6-(2-Ethoxyphenyl)benzodbenzazepine-5,7-dione may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
6-(2-Ethoxyphenyl)benzodbenzazepine-5,7-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzazepine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under various conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include quinone derivatives, amine derivatives, and substituted benzazepines, each with distinct chemical and biological properties.
作用機序
The mechanism of action of 6-(2-Ethoxyphenyl)benzodbenzazepine-5,7-dione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound binds to enzymes and receptors, modulating their activity.
Pathways Involved: It affects signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its biological effects
類似化合物との比較
6-(2-Ethoxyphenyl)benzodbenzazepine-5,7-dione can be compared with other benzazepine derivatives:
Similar Compounds: 6-(2-Methoxyphenyl)benzobenzazepine-5,7-dione, 6-(2-Chlorophenyl)benzobenzazepine-5,7-dione.
Uniqueness: The presence of the ethoxy group at the 2-position of the phenyl ring imparts unique electronic and steric properties, influencing its reactivity and biological activity.
特性
IUPAC Name |
6-(2-ethoxyphenyl)benzo[d][2]benzazepine-5,7-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17NO3/c1-2-26-20-14-8-7-13-19(20)23-21(24)17-11-5-3-9-15(17)16-10-4-6-12-18(16)22(23)25/h3-14H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BESUZBGLKOOKTO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N2C(=O)C3=CC=CC=C3C4=CC=CC=C4C2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
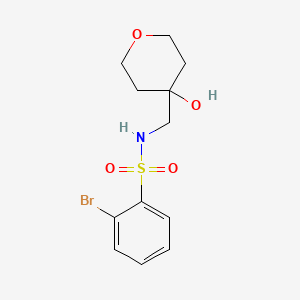
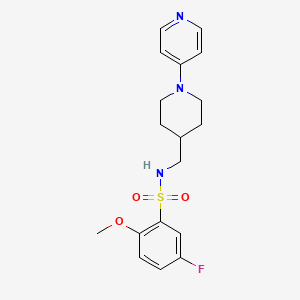
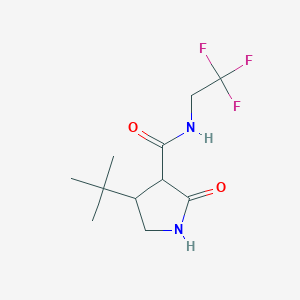
![N-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-2-(1H-indol-3-yl)-2-oxoacetamide](/img/structure/B2360101.png)
![3-chloro-4-[(3-chlorophenyl)methoxy]benzoic Acid](/img/structure/B2360102.png)
![N-Methyl-2-[3-(methylamino)propanoylamino]pentanamide;hydrochloride](/img/structure/B2360104.png)
![5,7-Bis(difluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2360106.png)


![2-(4-acetamidophenyl)-N-[(thiophen-2-yl)methyl]acetamide](/img/structure/B2360110.png)
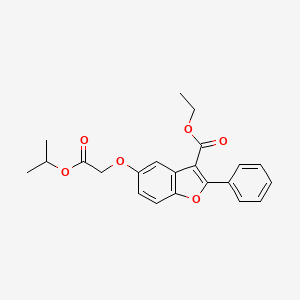
![4-(1-isopentyl-1H-benzo[d]imidazol-2-yl)-1-(3-(methylthio)phenyl)pyrrolidin-2-one](/img/structure/B2360113.png)
![2-(2-furyl)-5-[5-methyl-1-(2-methylphenyl)-1H-1,2,3-triazol-4-yl]-1,3,4-oxadiazole](/img/structure/B2360114.png)
